

Technical Support Center: Enhancing the Shelf-Life of Live Probiotic Cultures

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Compound of Interest

Compound Name: *Lactopen*

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This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to improve the stability and shelf-life of live probiotic cultures for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is maintaining high viability of probiotic cultures crucial for research?

A1: The efficacy of a probiotic is dependent on the viability of the microorganisms, as they must be administered live and in adequate amounts to confer a health benefit to the host.^{[1][2][3]} For research purposes, maintaining high viability ensures the accuracy and reproducibility of experimental results. A loss in viability can lead to underestimation of therapeutic effects and inconsistent data.

Q2: What are the primary factors that negatively impact the shelf-life of our probiotic cultures?

A2: Several environmental factors can compromise the stability of live probiotic cultures. The most significant include:

- Temperature: Both high temperatures and extreme fluctuations can be detrimental to probiotic survival.^{[4][5]}
- Moisture: High water activity (aW) levels can lead to the degradation of probiotics.^{[4][6][7][8][9][10]}

- Oxygen and Light: Exposure to oxygen and UV light can be harmful to many probiotic strains, especially anaerobic ones.[4][11]
- pH: Acidic conditions can restrict the growth and stability of probiotic bacteria.[4][12]
- Product Formulation: The presence of certain ingredients, like some vitamins, minerals, or polyphenols, can negatively interact with the probiotics.[13]

Q3: What are the most effective methods for long-term preservation of probiotic cultures?

A3: For long-term storage and to maintain high viability, lyophilization (freeze-drying) and cryopreservation are widely used and effective techniques.[14][15][16][17] Microencapsulation is another advanced method that protects probiotic cells from harsh environmental conditions during both storage and gastrointestinal transit.[11][18][19][20][21]

Q4: Can we store our freeze-dried probiotic powders at room temperature?

A4: While some modern formulations with protective coatings may allow for room temperature storage, it is generally recommended to store freeze-dried probiotics in a cool, dry place.[5] Refrigeration at 2-8°C significantly extends shelf life and maintains potency.[5] For optimal long-term stability, ultra-low temperatures (-80°C) are recommended.[15] Always refer to the specific storage instructions for your particular strain and formulation.

Q5: How do prebiotics influence the stability of probiotic cultures?

A5: Prebiotics are non-digestible compounds that can promote the growth and activity of probiotics.[22] Their inclusion in a probiotic formulation (creating a synbiotic) can enhance the viability and stability of the probiotic cells.[23][24] Prebiotics can also help protect probiotics during passage through the gastrointestinal tract.[23]

Troubleshooting Guide

Q: We've observed a significant drop in our probiotic culture's viability (CFU/g) after freeze-drying. What could be the cause?

A: A significant loss of viability post-lyophilization is a common issue and can be attributed to several factors throughout the process. Here's a step-by-step troubleshooting guide:

- Suboptimal Cryoprotectant: The choice and concentration of cryoprotectant are critical for protecting bacterial cells from damage during freezing and drying.[14]
 - Troubleshooting: Review your cryoprotectant formulation. Common and effective cryoprotectants include skim milk, trehalose, sucrose, and glycerol.[14][17] Consider testing different combinations and concentrations to find the optimal mix for your specific strain. A combination of 5% glucose, 5% sucrose, 7% skim milk powder, and 2% glycine has shown to be effective for some strains.[15]
- Cellular Damage During Freezing/Drying: The freeze-drying process itself, with its temperature extremes and desiccation stress, can damage cell membranes and denature proteins.[16][25]
 - Troubleshooting: Ensure your freeze-drying protocol is optimized. This includes controlled freezing rates and appropriate primary and secondary drying phases to minimize cell stress.[15][26]
- Improper Rehydration: The method used to rehydrate the freeze-dried powder can significantly impact cell recovery.[27]
 - Troubleshooting: Avoid rehydrating with distilled water alone, which can cause osmotic shock. Use a rehydration medium that is more osmotically balanced, such as a solution containing skim milk or sucrose at a controlled temperature.[28] A gradual rehydration process can also improve viability.[29]

Q: Our probiotic culture shows good initial viability, but it declines rapidly during storage. What should we investigate?

A: Rapid decline in viability during storage typically points to suboptimal storage conditions or issues with the product's formulation.

- High Water Activity (aW): Even in a powdered form, residual moisture can significantly reduce shelf-life.
 - Troubleshooting: Measure the water activity of your lyophilized product. For long-term stability, the water activity should be very low, ideally around 0.2 or lower.[13] If the aW is high, refine your secondary drying process to remove more residual moisture.

- Exposure to Oxygen and Humidity: Probiotic powders are often hygroscopic and can be sensitive to oxygen.
 - Troubleshooting: Use protective, multi-layer packaging that is impermeable to moisture and oxygen.[\[4\]](#) Including desiccants in the packaging can help maintain a dry environment.[\[13\]](#) Store in a tightly sealed container in a refrigerator or freezer.[\[5\]](#)
- Inappropriate Storage Temperature: Storing at room temperature or experiencing temperature fluctuations can accelerate the loss of viability.[\[4\]](#)[\[30\]](#)
 - Troubleshooting: Store cultures at a consistent, cool temperature. Refrigeration (2-8°C) is a good standard practice, while freezing (-20°C or -80°C) is better for long-term preservation.[\[5\]](#)[\[15\]](#)

Data Presentation

Table 1: Effect of Water Activity (aW) on Probiotic Viability

Water Activity (aW)	Viability Reduction of <i>L. rhamnosus</i> GG (over 14 months at room temp)
0.43	Rapid loss of viability
0.22	2.4 log10 unit reduction
0.11	Only 0.29 log10 unit reduction
Data sourced from Vesterlund et al., 2012 [6] [7] [10]	

Table 2: General Storage Temperature Recommendations

Storage Condition	Temperature Range	Recommended Use
Refrigeration	2°C to 8°C	Short to medium-term storage, maintains potency. [5]
Freezing	-20°C	Long-term preservation. [15]
Ultra-low Freezing	-80°C	Optimal for long-term storage and maintaining viability. [15]

Experimental Protocols

Protocol 1: Standard Freeze-Drying of Probiotic Cultures

This protocol provides a general methodology for the lyophilization of lactic acid bacteria.

Materials:

- Mid-exponential phase probiotic culture
- Cryoprotectant solution (e.g., sterile 12% skim milk or a combination of sugars)[\[31\]](#)
- Centrifuge
- Freeze-dryer

Methodology:

- Cell Harvesting: Culture the probiotic strain to the mid-exponential growth phase. Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).[\[17\]](#)
- Washing: Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., Phosphate Buffered Saline - PBS) to remove residual growth medium. Repeat this step two to three times.[\[17\]](#)[\[25\]](#)
- Resuspension in Cryoprotectant: Resuspend the final cell pellet in a pre-chilled, sterile cryoprotectant solution. The ratio of cell pellet weight to cryoprotectant volume can be optimized (e.g., 1:1).[\[17\]](#)

- Freezing: Freeze the cell suspension. This can be done by placing it in a -80°C freezer for 24 hours or by using liquid nitrogen.[17][25]
- Primary Drying (Sublimation): Transfer the frozen samples to the freeze-dryer. The shelf temperature should be set below the eutectic point of the sample (e.g., -40°C), and a vacuum is applied. This phase removes the frozen water through sublimation.[25]
- Secondary Drying (Desorption): After the primary drying is complete, gradually increase the shelf temperature (e.g., to 20°C) while maintaining a high vacuum. This step removes the residual unfrozen water.[26]
- Packaging: Once the cycle is complete, break the vacuum with an inert gas (e.g., nitrogen) and immediately seal the vials or containers to prevent rehydration and oxygen exposure. Store under appropriate conditions.

Protocol 2: Assessment of Probiotic Viability via Plate Count

This protocol outlines the standard method for enumerating viable probiotic cells.

Materials:

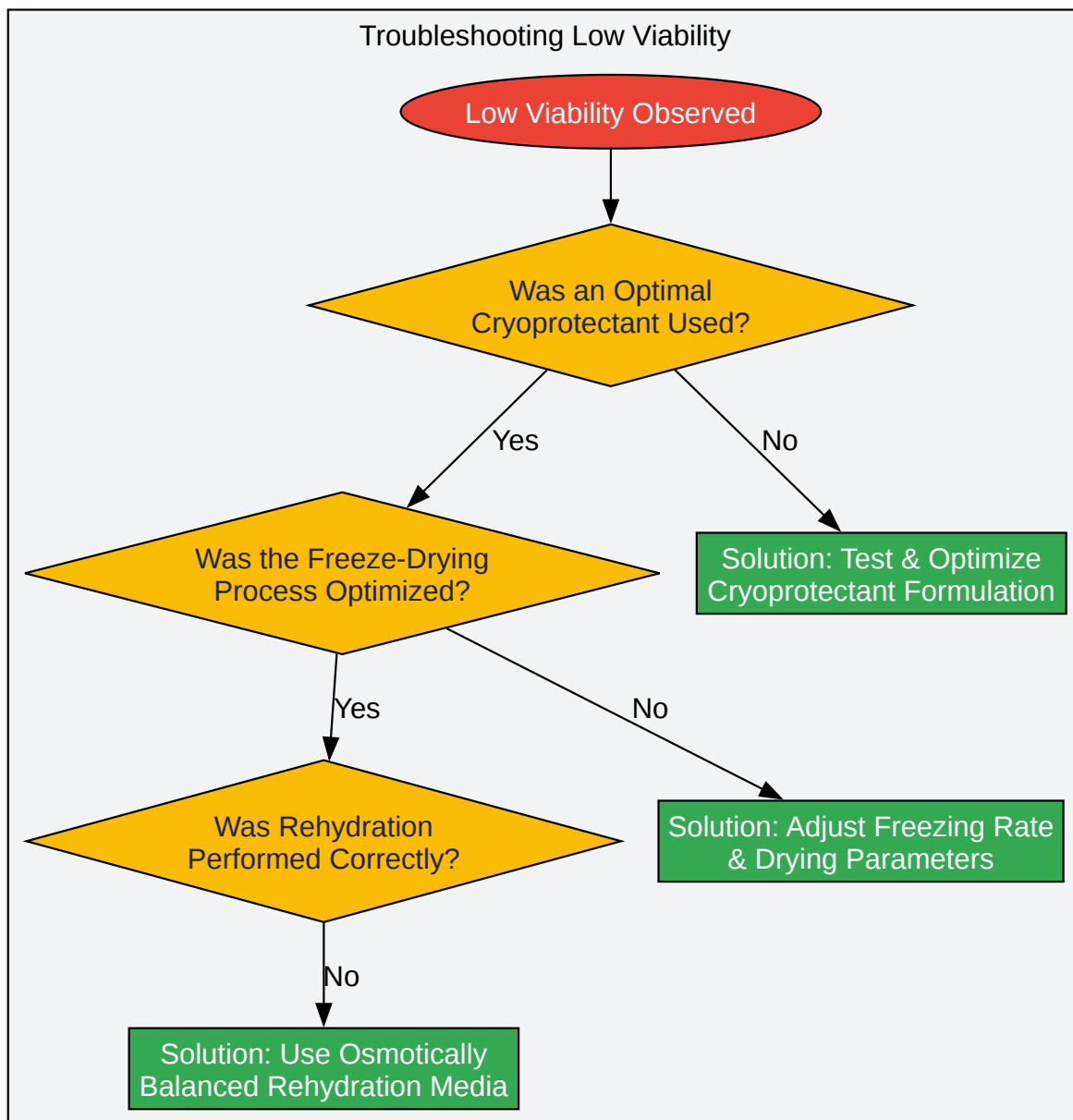
- Probiotic sample (liquid culture or rehydrated powder)
- Sterile diluent (e.g., PBS or peptone water)
- Appropriate agar medium (e.g., MRS agar for Lactobacilli)
- Sterile petri dishes
- Incubator

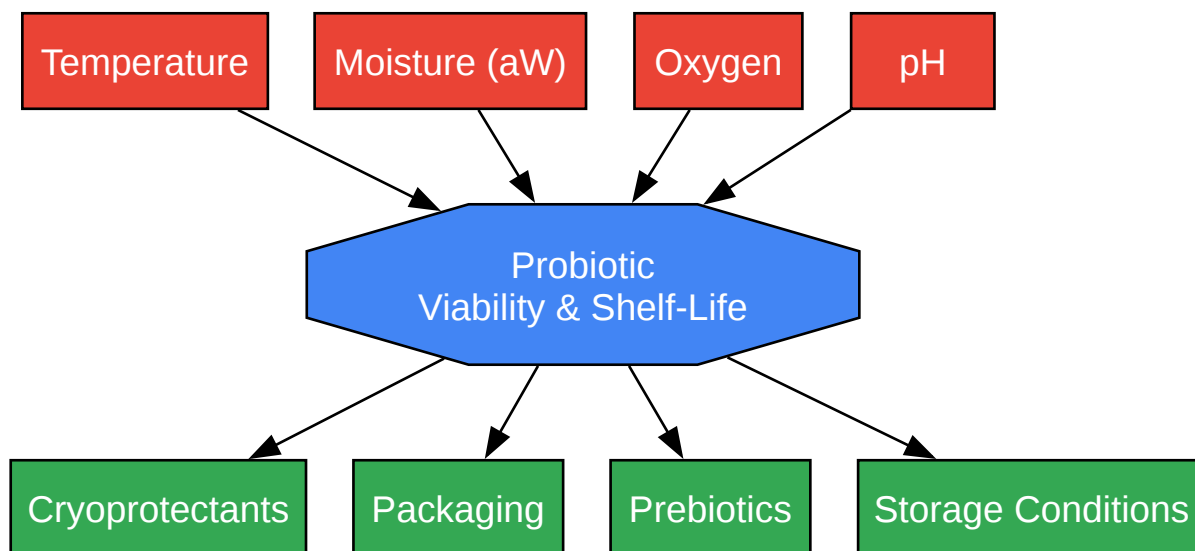
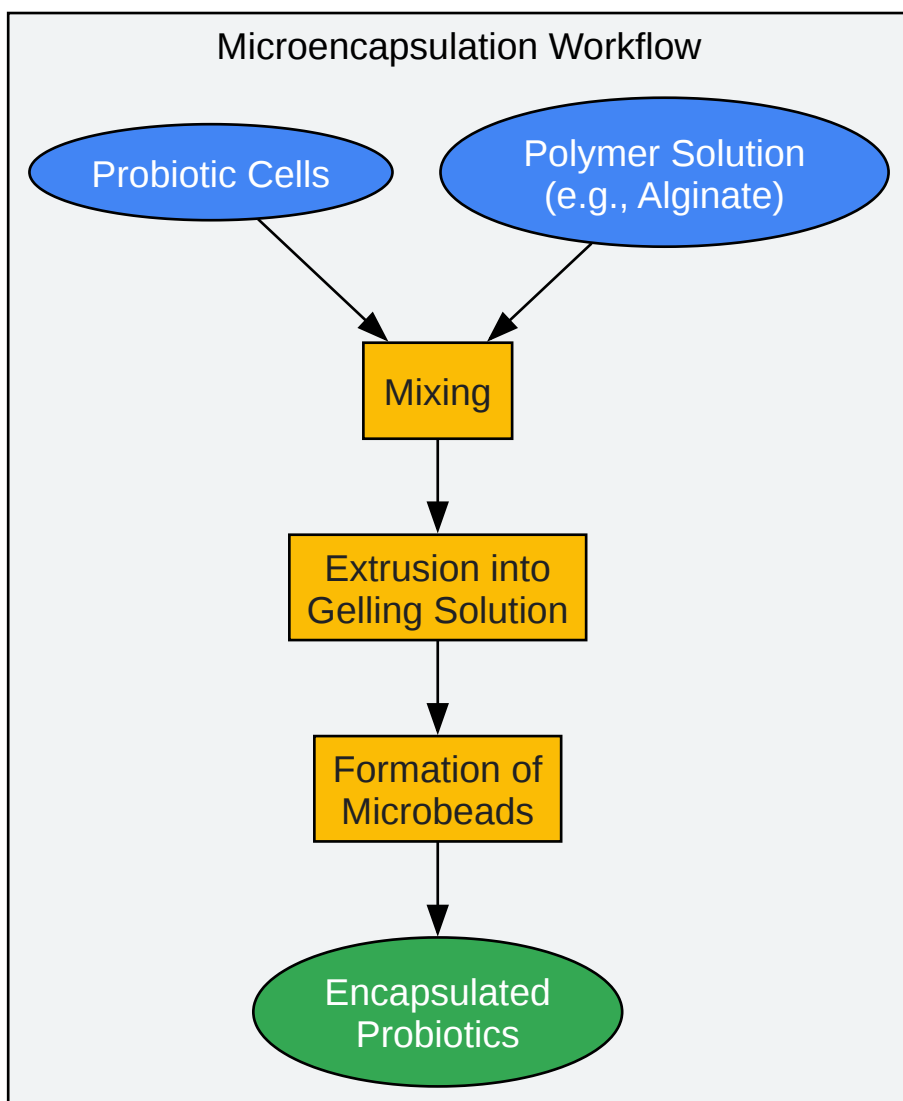
Methodology:

- Sample Preparation: If starting with a freeze-dried powder, rehydrate it using an appropriate sterile medium.

- **Serial Dilution:** Perform a ten-fold serial dilution of the probiotic sample. For example, add 1 ml of the sample to 9 ml of the diluent to get a 10^{-1} dilution. Continue this process to achieve a range of dilutions (e.g., up to 10^{-8}).
- **Plating:** Pipette a specific volume (e.g., 0.1 ml) of the appropriate dilutions onto the surface of the agar plates. Spread the inoculum evenly using a sterile spreader.
- **Incubation:** Incubate the plates under the optimal conditions (temperature and atmosphere) for the specific probiotic strain.^[32] For example, many *Lactobacillus* species are incubated at 37°C for 48-72 hours under anaerobic conditions.
- **Colony Counting:** After incubation, count the plates that have a statistically significant number of colonies (typically between 30 and 300).
- **Calculation:** Calculate the number of Colony Forming Units (CFU) per gram or milliliter of the original sample using the following formula:
 - $\text{CFU/ml (or g)} = (\text{Number of colonies} \times \text{Dilution factor}) / \text{Volume of culture plated (ml)}$

Mandatory Visualizations





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